molecular formula C15H9BrN2O3 B12509284 3-(4-Bromophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

3-(4-Bromophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B12509284
M. Wt: 345.15 g/mol
InChI Key: MEBRSKFIQOWMEW-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromophenyl group attached to a dihydrophthalazine ring, which is further functionalized with a carboxylic acid group. The presence of these functional groups makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a phenyl precursor, followed by cyclization and functional group transformations to introduce the dihydrophthalazine and carboxylic acid functionalities. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate environmentally friendly practices to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-(4-Bromophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the dihydrophthalazine ring can participate in various biochemical pathways. The carboxylic acid group may enhance the compound’s solubility and bioavailability, contributing to its overall effectiveness .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H9BrN2O3

Molecular Weight

345.15 g/mol

IUPAC Name

3-(4-bromophenyl)-4-oxophthalazine-1-carboxylic acid

InChI

InChI=1S/C15H9BrN2O3/c16-9-5-7-10(8-6-9)18-14(19)12-4-2-1-3-11(12)13(17-18)15(20)21/h1-8H,(H,20,21)

InChI Key

MEBRSKFIQOWMEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Br)C(=O)O

Origin of Product

United States

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